Exit‑Vector Geometry: 5‑ vs. 4‑Substitution Alters PROTAC Ternary‑Complex Formation
In a patent series of 5‑arylsulfonamide phthalimide cereblon modulators, compounds bearing the 5‑substitution pattern exhibited GSPT1 degradation DC₅₀ values <100 nM, whereas the corresponding 4‑substituted regioisomers were either inactive or >10‑fold less potent [1]. Although direct regioisomeric comparison for the piperidine‑4‑carboxamide series has not been published, the divergent exit‑vector angle (~180° for 5‑substituted vs. ~120° for 4‑substituted) means that 4‑piperidinecarboxamide analogs cannot reproduce the same linker trajectory, potentially compromising ternary‑complex stability and target degradation.
| Evidence Dimension | Exit‑vector angle and GSPT1 degradation potency |
|---|---|
| Target Compound Data | 5‑Substituted phthalimide arylsulfonamides: GSPT1 DC₅₀ <100 nM (inferred class activity) |
| Comparator Or Baseline | Corresponding 4‑substituted regioisomers: >10‑fold higher DC₅₀ or inactive (inferred class activity) |
| Quantified Difference | ≥10‑fold potency loss for 4‑substituted vs. 5‑substituted isomers in analogous series |
| Conditions | GSPT1 degradation assay in HEK293T cells (BR112023005344A2 patent examples) |
Why This Matters
PROTAC developers selecting a cereblon ligand must match exit‑vector geometry to the target protein's surface; a 5‑substituted phthalimide provides a trajectory that is inaccessible to 4‑substituted analogs, potentially enabling degradation of targets unreachable with pomalidomide-based ligands.
- [1] BR112023005344A2. Substituted N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide analogs as cereblon protein modulators. Examples and biological data. View Source
